3,5-Dimethylcyclohexene

Description

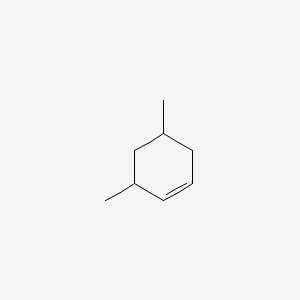

3,5-Dimethylcyclohexene (CAS 823-17-6) is a cyclic alkene with the molecular formula C₈H₁₄ and a molecular weight of 110.1968 g/mol. Its IUPAC Standard InChIKey is YACYBRMPSZPZDF-UHFFFAOYSA-N, and it exists as stereoisomers due to the spatial arrangement of methyl groups on the cyclohexene ring . This compound is notable for its presence in natural products, such as the essential oil of Artemisia vulgaris (mugwort), where it constitutes up to 13.83% of the oil’s composition . Its reactivity, governed by the strained double bond and methyl substituents, makes it a valuable intermediate in organic synthesis, including hydrogenation to produce 3,5-dimethylcyclohexanol .

Structure

3D Structure

Properties

IUPAC Name |

3,5-dimethylcyclohexene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-7-4-3-5-8(2)6-7/h3-4,7-8H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACYBRMPSZPZDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC=CC(C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80971406 | |

| Record name | 3,5-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56021-63-7, 823-17-6 | |

| Record name | trans-3,5-Dimethylcyclohexene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056021637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dimethylcyclohexene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80971406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexene can be synthesized through several methods. One common approach involves the alkylation of cyclohexene with methylating agents under controlled conditions. Another method includes the dehydrogenation of 3,5-dimethylcyclohexane using a suitable catalyst.

Industrial Production Methods: In industrial settings, this compound is typically produced through catalytic dehydrogenation processes. These processes often employ metal catalysts such as platinum or palladium to facilitate the removal of hydrogen atoms from 3,5-dimethylcyclohexane, resulting in the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclohexene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agent and reaction conditions.

Reduction: Reduction reactions can convert this compound back to 3,5-dimethylcyclohexane.

Substitution: Halogenation reactions can introduce halogen atoms into the cyclohexene ring, forming halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.

Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.

Major Products:

Oxidation: Formation of 3,5-dimethylcyclohexanol, 3,5-dimethylcyclohexanone, or 3,5-dimethylcyclohexanoic acid.

Reduction: Formation of 3,5-dimethylcyclohexane.

Substitution: Formation of 3,5-dimethyl-1-chlorocyclohexene or 3,5-dimethyl-1-bromocyclohexene.

Scientific Research Applications

3,5-Dimethylcyclohexene has several applications in scientific research:

Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive molecule.

Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. The exact molecular targets and pathways depend on the specific reaction and conditions employed.

Comparison with Similar Compounds

Structural and Physical Properties

The table below summarizes key properties of 3,5-dimethylcyclohexene and related compounds:

Notes:

- Stereoisomerism : this compound exhibits cis-trans isomerism due to the planar double bond and methyl group positions. In contrast, 3,3,5-trimethylcyclohexene has fixed stereochemistry at position 3, reducing isomer complexity .

- Boiling Points : NIST reports detailed thermodynamic data (e.g., boiling points) for these compounds, accessible via subscription . Generally, increased methylation (e.g., 3,3,5-trimethylcyclohexene) elevates boiling points due to higher molecular weight and London dispersion forces.

- Hydrogen Bonding: 3,5-Dimethylcyclohexanol’s hydroxyl group enables hydrogen bonding, resulting in higher solubility in polar solvents compared to the parent alkene .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.